molecular formula C7H3F2NO4 B1296600 2,6-Difluoro-3-nitrobenzoic acid CAS No. 83141-10-0

2,6-Difluoro-3-nitrobenzoic acid

Cat. No.: B1296600
CAS No.: 83141-10-0
M. Wt: 203.1 g/mol
InChI Key: PDDHSNODMFIIRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-3-nitrobenzoic acid (CAS: 83141-10-0) is a fluorinated aromatic carboxylic acid derivative with the molecular formula C₇H₃F₂NO₄ and a molecular weight of 203.10 g/mol . It is characterized by two fluorine atoms at the 2- and 6-positions and a nitro group at the 3-position of the benzoic acid backbone. This compound is widely utilized in pharmaceutical synthesis, coupling reactions, and functional material development due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and cross-coupling reactions . Commercial suppliers, including Aromsyn and TCI Chemicals, provide high-purity grades (≥98%) for industrial and research applications .

Preparation Methods

Preparation Methods

The synthesis of 2,6-difluoro-3-nitrobenzoic acid can be achieved through several methods, primarily involving the nitration of 2,6-difluorobenzoic acid derivatives or related compounds. Below are the main preparation methods analyzed based on recent research findings.

Nitration of 2,6-Difluorobenzoic Acid

One common method involves the nitration of 2,6-difluorobenzoic acid using a mixture of concentrated nitric and sulfuric acids. This method is straightforward but requires careful temperature control to avoid decomposition.

The reaction can be summarized as follows:

$$
\text{2,6-Difluorobenzoic Acid} + \text{HNO}_3 \rightarrow \text{this compound}
$$

Synthesis from 2,6-Difluoroaniline

Another effective route involves starting from 2,6-difluoroaniline. This method includes several steps:

  • Amino Protection : Protecting the amino group of 2,6-difluoroaniline using acyl chlorides or anhydrides.

  • Halogenation : The protected compound undergoes halogenation to introduce a halogen atom.

  • Carbonyl Formation : The next step involves reacting with carbon monoxide in the presence of a palladium catalyst to form an intermediate.

  • Hydrolysis and Oxidation : Finally, hydrolyzing the intermediate to remove protective groups and oxidizing to yield the target compound.

The overall reaction pathway can be illustrated as follows:

$$
\text{2,6-Difluoroaniline} \xrightarrow{\text{Protection}} \text{Protected Compound} \xrightarrow{\text{Halogenation}} \text{Intermediate} \xrightarrow{\text{CO}} \text{Hydrolyzed Product} \xrightarrow{\text{Oxidation}} \text{this compound}
$$

Data Summary Table

The following table summarizes key parameters for each preparation method discussed:

Method Starting Material Key Reagents Temperature (°C) Yield (%)
Nitration 2,6-Difluorobenzoic Acid HNO₃, H₂SO₄ Controlled High
Synthesis from 2,6-Difluoroaniline 2,6-Difluoroaniline Acetyl chloride, Halogenating agent 0-100 Variable

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, alkoxides, appropriate solvents (e.g., dimethylformamide, ethanol).

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid, hydrochloric acid).

Major Products Formed

    Reduction: 2,6-Difluoro-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: 2,6-Difluoro-3-nitrobenzoate esters.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-nitrobenzoic acid depends on its application. In the context of pharmaceuticals, the compound acts as an intermediate in the synthesis of active pharmaceutical ingredients. Its structural features, such as the nitro and fluorine groups, contribute to its reactivity and ability to interact with biological targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

2,6-Dichloro-3-nitrobenzoic Acid

  • Molecular Formula: C₇H₃Cl₂NO₄
  • Molecular Weight : 236.00 g/mol
  • Key Differences :
    • Chlorine atoms replace fluorine at the 2- and 6-positions. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine result in weaker electron-withdrawing effects but greater steric hindrance.
    • Higher molecular weight (236.00 vs. 203.10 g/mol) impacts solubility and melting points.
    • Applications: Less common in pharmaceuticals but used in agrochemical intermediates due to chlorine’s stability in harsh environments.

4-Bromo-2,6-difluoro-3-nitrobenzoic Acid

  • Molecular Formula: C₇H₂BrF₂NO₄
  • Molecular Weight : 282.00 g/mol
  • Bromine’s leaving-group capability facilitates nucleophilic aromatic substitution, unlike fluorine. Safety: Classified with hazards H315 (skin irritation) and H335 (respiratory irritation) .

Functional Group Derivatives

Methyl 2,6-Difluoro-3-nitrobenzoate

  • Molecular Formula: C₈H₅F₂NO₄
  • Molecular Weight : 217.13 g/mol
  • Key Differences :
    • Methyl esterification of the carboxylic acid group improves stability and reduces acidity.
    • Used as a protected intermediate in multi-step syntheses to prevent unwanted side reactions.
    • Purity: 98% (Thermo Scientific™), comparable to the parent acid .

2,6-Difluoro-3-nitrobenzoyl Chloride

  • Synthetic Relevance: Generated in situ from 2,6-difluoro-3-nitrobenzoic acid via reaction with thionyl chloride. Critical for amide bond formation, as demonstrated in the synthesis of 2,6-difluoro-3-aminobenzamide, a β-lactam antibiotic enhancer .

Electronic and Steric Effects

  • Fluorine vs. Chlorine/Bromine :
    • Fluorine’s high electronegativity deactivates the aromatic ring, directing electrophiles to the meta position relative to the nitro group.
    • Chlorine and bromine provide moderate deactivation but enable diverse reactivity (e.g., bromine’s utility in palladium-catalyzed couplings) .
  • Nitro Group Influence: The nitro group at the 3-position stabilizes negative charges, making the carboxylic acid more acidic (pKa ~1-2) compared to non-nitrated analogs.

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Purity Key Applications
This compound 203.10 ≥98% Pharmaceuticals, coupling reactions
2,6-Dichloro-3-nitrobenzoic acid 236.00 99% Agrochemical intermediates
4-Bromo-2,6-difluoro-3-nitrobenzoic acid 282.00 95% Cross-coupling precursors
Methyl 2,6-difluoro-3-nitrobenzoate 217.13 98% Synthetic intermediate

Biological Activity

2,6-Difluoro-3-nitrobenzoic acid (CAS No. 83141-10-0) is a benzoic acid derivative characterized by the presence of two fluorine atoms and a nitro group in its structure. The molecular formula is C7H3F2NO4C_7H_3F_2NO_4, with a molecular weight of 203.1 g/mol. This compound has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry.

  • Appearance : Light yellow solid
  • Melting Point : 99.0 to 103.0 °C
  • Purity : Minimum 98.0% (GC)

Biological Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly B-Raf kinase inhibitors like vemurafenib, which is used in treating melanoma. The compound's ability to induce apoptosis in melanoma cell lines highlights its significance in cancer therapy .

Table 1: Key Biological Activities

Activity TypeDescription
Apoptosis Induction Causes programmed cell death in melanoma cells via B-Raf inhibition
Antibacterial Activity Used in the synthesis of fluoroquinolone antibiotics
Enzyme Inhibition Acts as a precursor for compounds that inhibit specific kinases

The primary mechanism through which this compound exerts its biological effects is through its role as a synthetic intermediate for B-Raf kinase inhibitors. These inhibitors target the B-Raf protein, which is often mutated in various cancers, leading to uncontrolled cell proliferation. By inhibiting this pathway, the compound can effectively promote apoptosis in cancer cells .

Case Study 1: Vemurafenib Synthesis

Research has demonstrated that this compound is crucial in synthesizing vemurafenib, a selective inhibitor of B-Raf(V600E) mutation. In vitro studies showed that treatment with vemurafenib resulted in significant apoptosis in melanoma cell lines, indicating the efficacy of this compound in cancer treatment .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial agents, derivatives synthesized from this compound exhibited potent activity against various bacterial strains. This suggests that the compound could be further explored for developing new antibiotics .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound and its derivatives indicates favorable absorption and distribution characteristics. However, detailed studies on metabolism and excretion are still required to fully understand its toxicological profile.

Table 2: Pharmacokinetic Properties

PropertyValue
Absorption High
Distribution Wide distribution observed
Metabolism Requires further investigation
Excretion Primarily renal

Q & A

Q. Basic: What are the recommended methods for synthesizing 2,6-difluoro-3-nitrobenzoic acid, and how do substituent positions influence reaction efficiency?

Answer:
The synthesis typically involves sequential halogenation and nitration of a benzoic acid precursor. A common approach is:

Fluorination : Directing fluorine substituents using electrophilic aromatic substitution (EAS) with agents like HF or Selectfluor®. The 2,6-difluoro configuration is achieved by leveraging steric and electronic effects of meta-directing groups.

Nitration : Controlled nitration at the 3-position requires careful temperature modulation (0–5°C) to avoid over-nitration. The electron-withdrawing effect of fluorine enhances nitration regioselectivity .

Key considerations :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1) to isolate intermediates.

Q. Basic: How can researchers purify this compound to achieve >95% purity for crystallographic studies?

Answer:
Purification strategies include:

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) at 60°C, leveraging solubility differences due to nitro and carboxyl groups .
  • Column Chromatography : Employ silica gel with a gradient eluent (dichloromethane:methanol 9:1 to 8:2) to separate nitro isomers.
  • HPLC : Reverse-phase C18 columns with acetonitrile/0.1% trifluoroacetic acid (TFA) mobile phase for analytical purity validation .

Validation : Confirm purity via melting point (mp ~180–185°C) and ¹⁹F NMR (δ −110 to −115 ppm for aromatic fluorines) .

Q. Advanced: How do competing electronic effects of fluorine and nitro groups influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:
The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack at the 4-position, while fluorine’s inductive effect deactivates adjacent positions. Computational studies (DFT/B3LYP) suggest:

  • Charge distribution : The 4-position exhibits a partial positive charge (+0.12 e), favoring nucleophilic attack (e.g., amination or methoxylation).
  • Steric hindrance : 2,6-Difluoro substituents create a planar geometry, reducing steric barriers for SNAr reactions .

Experimental validation : Kinetic studies under varying pH (7–12) and temperature (25–80°C) can quantify activation energies. Use in situ ¹⁹F NMR to track substituent effects .

Q. Advanced: How can researchers resolve discrepancies in X-ray crystallographic data for this compound derivatives?

Answer:
Discrepancies often arise from twinning or disorder in nitro/carboxyl groups. Mitigation strategies:

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data completeness.
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned structures and PART instructions for disordered atoms .
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to identify hydrogen-bonding inconsistencies .

Q. Advanced: What computational methods are optimal for predicting the vibrational spectra of this compound, and how do they compare with experimental IR/Raman data?

Answer:

  • DFT calculations : Use B3LYP/6-311+G(d,p) basis sets to model vibrational modes. Key predicted bands:
    • Nitro symmetric stretch: ~1530 cm⁻¹ (IR).
    • Carboxylic O-H stretch: ~2500–3000 cm⁻¹ (broad, IR).
  • Experimental validation : Compare with attenuated total reflectance (ATR)-FTIR and Raman spectroscopy. Discrepancies >20 cm⁻¹ may indicate crystal packing effects .

Software : Gaussian 16 for simulations; OMNIC for spectral deconvolution .

Q. Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.
  • Spill management : Neutralize with 10% sodium bicarbonate solution before disposal .

Storage : Keep in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent photodegradation .

Q. Advanced: How can isotopic labeling (e.g., deuterium) be employed to study the metabolic stability of this compound in biological systems?

Answer:

  • Synthesis of deuterated analogs : Replace aromatic hydrogens with deuterium via Pd/C-catalyzed H/D exchange in D₂O/acetic acid (1:1) at 100°C .
  • Metabolic tracing : Use LC-MS/MS to track deuterated metabolites in vitro (hepatocyte assays) and quantify half-life (t₁/₂).
  • Data interpretation : Compare isotopic patterns (M vs. M+1) to identify enzymatic cleavage sites .

Q. Advanced: What strategies mitigate competing side reactions (e.g., decarboxylation) during functionalization of this compound?

Answer:

  • Temperature control : Maintain reactions below 80°C to prevent thermal decarboxylation.
  • Protecting groups : Use methyl esters (via SOCl₂/MeOH) to stabilize the carboxyl group during nitration or fluorination .
  • Catalytic additives : Add Cu(I) salts to promote coupling reactions (e.g., Ullmann) without side-product formation .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers monitor?

Answer:

  • ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) at δ 7.8–8.2 ppm.
  • ¹⁹F NMR : Two distinct signals for 2- and 6-fluorines (δ −112 and −115 ppm, J = 15 Hz) .
  • IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹; nitro symmetric/asymmetric stretches at 1530/1350 cm⁻¹ .

Q. Advanced: How can researchers leverage this compound as a precursor for synthesizing bioactive heterocycles (e.g., benzodiazepines or quinazolines)?

Answer:

  • Cyclocondensation : React with o-phenylenediamine in PPA (polyphosphoric acid) at 120°C to form quinazoline-4-carboxylic acids.
  • Mechanistic insight : Nitro groups facilitate ring closure via intermediate nitroso species.
  • Yield optimization : Use microwave-assisted synthesis (100 W, 10 min) to improve reaction efficiency (yield >75%) .

Properties

IUPAC Name

2,6-difluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDHSNODMFIIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307160
Record name 2,6-difluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83141-10-0
Record name 83141-10-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-difluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-3-nitrobenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 2,6-difluoro-3-nitro-benzoic acid benzyl ester (47, 750 mg, 2.6 mmol) in 4 mL of tetrahydrofuran and 2 mL of water, sodium hydroxide (0.2 g, 5.0 mmol) is added and the reaction is stirred for 2 hours. The reaction is acidified with dilute hydrochloric acid and extracted with ethyl acetate. The organic layer is concentrated under vacuum to provide the desired compound (48, 300 mg).
Name
2,6-difluoro-3-nitro-benzoic acid benzyl ester
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5.0 mL of conc. HNO3 at 0° C. was slowly treated with 10.0 mL of colic. H2SO4, then 3.2 g (20 mmol) of 2,6-difluoro-benzoic acid. The reaction mixture was warmed to room temperature and stirred overnight. The mixture was poured into a beaker containing ice. The resulting solid was collected by filtration, washed with cold water and dried to produce 4.0 g (80%) of 2,6-difluoro-3-nitro-benzoic acid as a white solid. LCMS: 204 (M+1)+.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Concentrated sulfuric acid (5 mL) was added into 2,6-difluoro benzoic acid (1.4 g, 9 mmol) and potassium nitrate (1 g, 9.9 mmol) was added gradually at 0° C. After the temperature of the reactant was elevated to a room temperature, the reactant was stirred for 24 hours. After pouring ice water into the reaction solution, extracting with ethylacetate, drying with sulfuric anhydride magnesium, and vacuum concentrating, the filtrate solid was washed with diethyl ether, and dried, so that 1.3 g of the target compound, 2,6-difluoro-3-nitro benzoic acid (percentage yield: 71%), was obtained.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
target compound
Quantity
1.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 31.4 grams (0.498 mole) of 70% nitric acid and 107.1 grams (1.092 moles) of concentrated sulfuric acid was cooled to 10° C. and added dropwise to 75.0 grams (0.474 mole) of stirred 2,6-difluorobenzoic acid. The complete addition required 25 minutes during which time the resultant reaction caused the reaction mixture temperature to rise to 50° C. Upon complete addition the reaction mixture temperature was maintained at 50° C. for one hour, then allowed to cool to ambient temperature where it stirred for 16 hours. The reaction mixture was poured into 250 ml of ice-water and stirred until the ice melted. The mixture was poured into a separatory funnel and extracted with three portions of diethyl ether. The combined extracts were washed with three portions of 400 ml of an aqueous solution saturated with sodium chloride. The organic layer was filtered through phase separation paper and the filtrate concentrated under reduced pressure to a residual solid. The solid was recrystallized from heptane-ethyl acetate to give 19.4 grams of 2,6-difluoro-3-nitrobenzoic acid. The mother liquor was concentrated under reduced pressure to give an additional 56.5 grams of this product.
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
107.1 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,6-Difluoro-3-nitrobenzoic acid
2,6-Difluoro-3-nitrobenzoic acid
2,6-Difluoro-3-nitrobenzoic acid
2,6-Difluoro-3-nitrobenzoic acid
2,6-Difluoro-3-nitrobenzoic acid
2,6-Difluoro-3-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.